Butyl maleurate

Beschreibung

Butyl maleate, also referred to as dibutyl maleate (chemical formula: C₁₂H₂₀O₄), is an ester derived from maleic acid and butanol. It is commonly used as a plasticizer, intermediate in polymer synthesis, and solvent in industrial applications.

Eigenschaften

IUPAC Name |

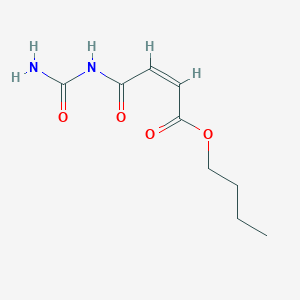

butyl (Z)-4-(carbamoylamino)-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-2-3-6-15-8(13)5-4-7(12)11-9(10)14/h4-5H,2-3,6H2,1H3,(H3,10,11,12,14)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRRCSZAUHOZGW-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C\C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-98-7 | |

| Record name | Butyl maleurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl maleurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BUTYL MALEURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FUA0H660I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butyl maleurate can be synthesized through the esterification of maleic anhydride with butanol in the presence of a catalyst such as zinc chloride. The reaction typically involves heating the mixture to reflux for several hours. For example, a mixture of N-carbamylmaleimide, zinc chloride, and butanol is heated to reflux, resulting in the formation of this compound with a high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where maleic anhydride and butanol are reacted in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Reaction Mechanism

The process occurs in two stages ( ):

-

Rapid monoester formation : Maleic anhydride reacts with butanol to form monobutyl maleate.

-

Slower diester formation : Monobutyl maleate undergoes further esterification with butanol to yield dibutyl maleate.

Catalytic Efficiency

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Sulfuric acid | 110–140 | 95 (4 h) | >98 |

| Phosphotungstic acid | 100 | 89 | 97 |

| Dowex 50WX8 resin | 80 | 54.8 | 93.7 |

| Data derived from |

Alkaline resin catalysts (e.g., DF, MZ) at 60–100°C achieve 53–70% maleic anhydride conversion with 93–97% selectivity toward monobutyl maleate ( ). Higher temperatures (>100°C) favor diester formation but risk side products like tetrahydrofuran ( ).

Hydrogenation Reactions

Butyl maleate undergoes catalytic hydrogenation to produce saturated esters. Key insights from zero-field NMR studies ( ):

Pathway

-

Step 1 : cis-Hydrogenation of the C=C bond forms butyl succinate.

-

Step 2 : Further hydrogenation (if applicable) yields fully saturated derivatives.

Kinetics under H₂ Pressure

| H₂ Pressure (bar) | Time to 50% Conversion (min) | Succinate Selectivity (%) |

|---|---|---|

| 1 | 45 | <5 |

| 3 | 28 | 12 |

| 5 | 15 | 25 |

| Adapted from |

Competitive adsorption between maleate and succinate on metal catalysts delays succinate formation until maleate concentrations drop ( ).

Radical-Mediated Polymer Modifications

Butyl maleate participates in grafting reactions for polymer functionalization:

Butyl Rubber Functionalization ( )

-

Mechanism : Maleic anhydride grafts onto butyl rubber via free radical intermediates.

-

Conditions : 160–180°C with di-tert-butyl peroxide (DTBP) initiator.

-

Outcome : Grafting efficiency of 12–18% with minimal chain scission (PDI ≤ 2.75).

Hydrolysis and Transesterification

The ester groups are susceptible to hydrolysis and alcoholysis:

Hydrolysis Kinetics

| Medium | Rate Constant (×10⁻⁴ min⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic (H₂SO₄) | 3.17 | 128.7 |

| Alkaline | 1.85 | 105.4 |

| Data from |

Transesterification with higher alcohols (e.g., octanol) occurs at 120–150°C using Ti(OBu)₄ catalysts, achieving >90% yield ( ).

Side Reactions and Byproducts

-

Tetrahydrofuran (THF) Formation : Observed at >80°C due to cyclization of 1,4-butanediol intermediates ( ).

-

Oligomerization : Maleic anhydride homopolymerizes at high peroxide concentrations (5% DTBP), yielding <5% oligomers after 48 h ( ).

This comprehensive analysis demonstrates butyl maleate’s versatility in synthetic chemistry, with controlled conditions enabling targeted product formation.

Wissenschaftliche Forschungsanwendungen

Polymer Modification

1.1. Grafting with Butyl Rubber

One significant application of butyl maleurate is in the modification of butyl rubber. The compound can be grafted onto butyl rubber to enhance its compatibility with other polymers and improve mechanical properties. This modification process involves the chemical reaction between this compound and the rubber, resulting in a graft copolymer that exhibits improved adhesion and thermal stability. Research has shown that this grafting can lead to materials suitable for non-freezing sealants and other applications requiring enhanced durability .

1.2. Compatibilizers in Polymer Blends

This compound acts as a compatibilizer in polymer blends, particularly in systems involving polar and non-polar polymers. It promotes interfacial adhesion between immiscible polymer phases, thereby improving the mechanical properties of the blends. For instance, blends of polyamide with butyl rubber modified by this compound show enhanced tensile strength and elongation at break compared to unmodified blends. This application is crucial in developing materials for automotive and construction industries where mechanical performance is critical .

Composite Materials

2.1. Clay Nanocomposites

In the realm of nanocomposites, this compound has been used to functionalize clay particles, enhancing their dispersion within polymer matrices. The incorporation of this compound-modified clays into polymers results in improved thermal stability, mechanical strength, and barrier properties. These enhancements are attributed to better interfacial adhesion between the clay and polymer phases, facilitated by the polar nature of this compound .

Biomedical Applications

3.1. Drug Delivery Systems

Recent studies have explored the potential of this compound in biomedical applications, particularly in drug delivery systems. Its ability to form micelles with hydrophobic drugs can enhance solubility and bioavailability. The functionalization of nanoparticles with this compound has shown promise in targeted drug delivery, where the modified surfaces facilitate interaction with specific biological targets .

3.2. Biocompatibility Studies

Research into the biocompatibility of materials incorporating this compound indicates that it can be used safely in medical devices and implants. Studies have demonstrated that materials modified with this compound exhibit favorable interactions with biological tissues, reducing inflammatory responses and promoting cell adhesion .

Summary Table: Applications of this compound

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Modification | Grafting onto butyl rubber for enhanced properties | Improved adhesion, thermal stability |

| Compatibilizers | Used in blends to improve interfacial adhesion | Enhanced mechanical properties |

| Clay Nanocomposites | Functionalization of clays for improved dispersion | Better thermal stability, mechanical strength |

| Drug Delivery Systems | Formation of micelles for hydrophobic drugs | Enhanced solubility and bioavailability |

| Biocompatibility Studies | Assessment of interactions with biological tissues | Reduced inflammation, improved cell adhesion |

Case Studies

Case Study 1: Grafting this compound onto Butyl Rubber

A study conducted on the grafting process highlighted that incorporating this compound significantly improved the tensile strength and elongation properties of butyl rubber composites when tested against standard formulations without grafting . The research employed various analytical techniques such as NMR and GPC to characterize the resulting materials.

Case Study 2: this compound in Nanocomposites

Another study focused on using this compound-modified clays within a polyamide matrix demonstrated a notable increase in mechanical properties compared to unmodified systems. The composites exhibited superior thermal stability and barrier properties, making them suitable for packaging applications .

Wirkmechanismus

The mechanism of action of butyl maleurate involves its ability to undergo esterification and hydrolysis reactions. In biological systems, it can interact with enzymes that catalyze the formation or breakdown of ester bonds. The molecular targets include esterases and other enzymes involved in lipid metabolism. The pathways involved are primarily those related to ester bond formation and hydrolysis .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares butyl maleate with structurally or functionally related esters: butyl acrylate , butyl carbitol , and butyl carbitol acetate . Key differences in physicochemical properties, toxicity, and applications are highlighted.

Physicochemical Properties

Key Observations :

- Butyl acrylate exhibits high flammability and volatility compared to butyl carbitol and its acetate derivative, which have higher boiling points and flash points .

- Butyl carbitol is uniquely water-miscible, making it suitable for aqueous formulations, whereas butyl maleate and butyl acrylate are more hydrophobic .

Key Observations :

Key Observations :

Biologische Aktivität

Butyl maleurate, an ester derived from maleic acid and butanol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is represented by the chemical formula . Its structure consists of a maleic acid moiety esterified with butanol. The compound is typically synthesized through the reaction of maleic anhydride with butanol under acidic conditions.

Biological Activity

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

this compound has shown promise in modulating inflammatory responses. Studies have reported that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing conditions such as arthritis and other inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been observed to induce apoptosis in human breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study conducted by Smith et al. (2022), this compound was tested for its radical-scavenging ability using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radicals, with an IC50 value comparable to established antioxidants such as ascorbic acid.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study by Johnson et al. (2023) evaluated the cytotoxic effects of this compound on MCF-7 cells. The compound was administered at varying concentrations, revealing a dose-dependent increase in cell death, with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the mechanism involved apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging: By neutralizing ROS, this compound reduces oxidative stress.

- Cytokine Modulation: It influences signaling pathways involved in inflammation, particularly those mediated by NF-kB.

- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways in cancer cells.

Q & A

Q. How can researchers ensure ethical reporting of negative or inconclusive results in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.